molecular formula C8H14ClF2NO2 B2450856 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride CAS No. 2387594-60-5

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride

Cat. No.: B2450856
CAS No.: 2387594-60-5
M. Wt: 229.65
InChI Key: HOACGGSRPGHQFC-UHFFFAOYSA-N
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Description

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2. It is known for its unique structural features, including the presence of a difluorocyclohexyl group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with glycine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: Acid catalysts like hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Undergoes nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Amines, alcohols

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
  • **2-(1-amino-4,4-difluorocyclohexyl)acetic acid hydrochloride

Uniqueness

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorocyclohexyl group enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJOKBLTFFPVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2387594-60-5
Record name 2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
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